2-(3-Methoxybenzyl)-1-methylpyrrolidine

Description

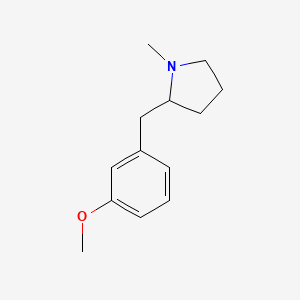

2-(3-Methoxybenzyl)-1-methylpyrrolidine is a pyrrolidine derivative featuring a 3-methoxybenzyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their pharmacological relevance, including roles as nicotinic receptor agonists, orexin receptor antagonists, and enzyme inhibitors . The 3-methoxybenzyl group in this compound introduces steric and electronic effects that influence its reactivity, stability, and biological interactions.

Properties

CAS No. |

66162-83-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1-methylpyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-14-8-4-6-12(14)9-11-5-3-7-13(10-11)15-2/h3,5,7,10,12H,4,6,8-9H2,1-2H3 |

InChI Key |

YKTRGSOHLRFGAD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-Methylpyrrolidine Derivatives

- Clemastine Fumarate : This antihistamine contains a 1-methylpyrrolidine core but differs in substituents, with a chlorophenyl-phenylethoxy group instead of a 3-methoxybenzyl group. The absence of a methoxy group reduces its electron-donating effects, altering receptor binding profiles (e.g., histamine H1 vs. nicotinic receptors) .

- (S)-2-(Chloromethyl)-1-methylpyrrolidine: Synthesized via thionyl chloride treatment, this compound serves as a precursor for derivatives like m-aminophenylpyrrolidine. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the methoxybenzyl analog .

Methoxybenzyl-Substituted Pyrrolidines

- (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine : This derivative, used in dual orexin receptor antagonists, features two methoxy groups. The additional methoxy at the 4-position increases steric hindrance and electron density, improving receptor binding affinity (e.g., [M+H]+ = 453.12 in LC-MS vs. theoretical 453.18) compared to the single-methoxy analog .

- 2-(m-Methoxyphenyl)pyrrolidine: Attempts to demethylate this compound yielded resinous products, highlighting the stability of the methoxy group under acidic conditions. This contrasts with 2-(3-methoxybenzyl)-1-methylpyrrolidine, where the benzyl linkage may offer greater synthetic flexibility .

Structural and Spectroscopic Comparisons

- Molecular Weight: this compound: Calculated MW = 219.3 g/mol (C13H19NO). (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine: MW = 251.3 g/mol (C14H21NO2) .

- LC-MS Data :

- The single-methoxy analog shows [M+H]+ ~219, while dimethoxy derivatives exhibit higher m/z values (e.g., 453.12) due to additional substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.